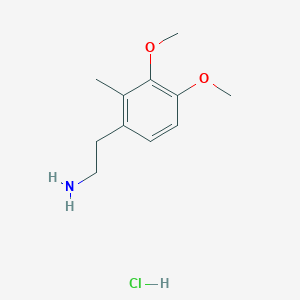

2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride

Description

2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with methoxy groups at positions 3 and 4, a methyl group at position 2, and an ethylamine side chain. Its molecular formula is C₁₁H₁₇NO₂·HCl, with a molecular weight of 243.72 g/mol (calculated from ). This compound is structurally related to dopamine but differs in its substitution pattern, where hydroxyl groups are replaced by methoxy groups and an additional methyl group is present. It is identified as Dopamine Hydrochloride Impurity C in pharmacopeial standards (USP/EP), highlighting its relevance in pharmaceutical quality control .

Properties

IUPAC Name |

2-(3,4-dimethoxy-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3;/h4-5H,6-7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXCHBXOEAIXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639471 | |

| Record name | 2-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-53-4 | |

| Record name | NSC400853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Alkylation and Amidation Approaches

The alkylation-amidation method remains a foundational strategy for synthesizing 2-aryl ethanamine derivatives. A patent by CN103664681A outlines a protocol adaptable to the target compound, leveraging EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent. In this approach, 3,4-dimethoxy-2-methylphenylacetic acid is reacted with glycyl bromide hydrobromide under nitrogen protection. The reaction proceeds in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature over 24 hours. Workup involves sequential washing with hydrochloric acid (2.0 M), saturated sodium bicarbonate, and brine, yielding the intermediate amide. Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) converts the amide to the primary amine, which is isolated as the hydrochloride salt via recrystallization from dichloromethane-ethyl acetate. This method achieves a 76% yield for structurally analogous compounds .

Key Reaction Parameters:

-

Temperature: 0°C → room temperature (20–25°C)

-

Catalyst: DMAP (4-dimethylaminopyridine) at 0.55 g per 0.5 g starting material

-

Solvent: Anhydrous CH₂Cl₂ (35 mL per 0.5 g substrate)

-

Purification: Recrystallization in CH₂Cl₂:EtOAc (3:1 v/v)

Reductive Amination via Nitroalkene Intermediates

Vilsmeier-Haack Formylation and Subsequent Functionalization

For substrates requiring regioselective functionalization, the Vilsmeier-Haack reaction offers a robust solution. As demonstrated in Scheme 16 of Marron’s work , 2,3-dimethoxy-4-methyltoluene undergoes formylation with dichloromethyl methyl ether and tin(IV) chloride in dichloromethane at 0°C, yielding the 5-formyl derivative (83% yield). Conversion to the oxime via hydroxylamine hydrochloride and subsequent Beckmann rearrangement provides access to nitrile intermediates, which are hydrogenated to the primary amine. While this route is lengthier, it enables precise control over substitution patterns, critical for structure-activity relationship (SAR) studies.

Critical Observations:

-

Catalyst Choice: SnCl4 outperforms POCl3 in electrophilic substitution, reducing side product formation.

-

Oxime Stability: Acetic acid buffer (pH 4–5) prevents oxime hydrolysis during Beckmann rearrangement.

Industrial-Scale Production Considerations

Scalability challenges center on cost-effective catalyst recovery and solvent recycling. The EDCI.HCl-mediated amidation is industrially favorable due to its high atom economy and minimal byproducts. In contrast, LiAlH4-dependent routes require stringent safety protocols for large-scale reductions. Recent advances in continuous-flow hydrogenation using Ra-Ni catalysts show promise for improving throughput while mitigating pyrophoric risks.

Analytical Characterization and Quality Control

Identity confirmation of 2-(3,4-dimethoxy-2-methylphenyl)ethanamine hydrochloride relies on tandem techniques:

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

ESI-MS: m/z 226.1 [M+H]⁺ (calc. 226.14 for C₁₁H₁₇NO₂⁺).

-

Purity profiles are established via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), with acceptance criteria ≥95% area purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the ethanamine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as its role as a monoamine oxidase inhibitor.

Industry: It is used as a catalyst in various chemical reactions, including cyclocondensation reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may have various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Derivatives

3,4-Methylenedioxyphenethylamine Hydrochloride

- Structure : Features a methylenedioxy ring (O-CH₂-O) at positions 3 and 4 instead of dimethoxy groups.

- Molecular Formula: C₉H₁₁NO₂·HCl; Molecular Weight: 213.65 g/mol .

- Key Differences : The methylenedioxy group enhances electron density and metabolic stability compared to dimethoxy substitutions. This compound is associated with psychoactive properties, unlike the target compound .

Dopamine Hydrochloride (3,4-Dihydroxyphenethylamine HCl)

- Structure : Contains catechol (3,4-dihydroxy) groups on the phenyl ring.

- Molecular Formula: C₈H₁₁NO₂·HCl; Molecular Weight: 189.64 g/mol .

- Key Differences: The hydroxyl groups confer high polarity and receptor-binding affinity (e.g., dopamine receptors).

2-(3,4-Dimethoxyphenyl)ethanamine (Without Methyl Group)

- Structure : Lacks the 2-methyl substituent present in the target compound.

- Molecular Formula: C₁₀H₁₅NO₂·HCl; Molecular Weight: 217.69 g/mol .

Indole and Heterocyclic Derivatives

Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine HCl)

- Structure : Features an indole ring instead of a substituted phenyl group.

- Molecular Formula : C₁₀H₁₂N₂·HCl; Molecular Weight : 202.68 g/mol .

- Key Differences : The indole moiety enables π-π stacking and hydrogen-bonding interactions with proteins (e.g., HSP90), as observed in antiplasmodial studies. The target compound’s methoxy groups may instead interact with hydrophobic pockets .

5-Methyltryptamine Hydrochloride

- Structure : Includes a methyl group at position 5 of the indole ring.

- Molecular Formula : C₁₁H₁₄N₂·HCl; Molecular Weight : 210.7 g/mol .

- Key Differences : The methyl group enhances metabolic stability. This compound’s melting point (289–292°C) suggests higher crystallinity than the target compound, though data for the latter is unreported .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Pharmacological Activity

Stability and Reactivity

- The target compound’s methoxy and methyl groups likely enhance stability compared to catecholamines like dopamine, which are prone to oxidation .

Biological Activity

2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride is a compound belonging to the phenethylamine family, characterized by its unique structure featuring two methoxy groups and a methyl group attached to a phenyl ring, linked to an ethanamine moiety. This compound is gaining attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications.

The primary mechanism of action for 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially influencing mood and behavior.

Biological Activity Overview

Research indicates that 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride exhibits various biological activities, including:

- Monoamine Oxidase Inhibition : This activity suggests potential applications in treating mood disorders and other neurological conditions.

- Agonistic Activity at Serotonin Receptors : The compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, which is involved in mood regulation and perception .

- Potential Antidepressant Effects : Due to its influence on neurotransmitter levels, it is being explored for its antidepressant properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride:

-

Study on Monoamine Oxidase Inhibition :

- Objective : To evaluate the inhibitory effects of the compound on MAO activity.

- Methodology : In vitro assays were conducted using rat brain homogenates.

- Results : The compound demonstrated significant inhibition of MAO activity compared to control groups, indicating its potential as an antidepressant agent.

-

Serotonin Receptor Interaction Study :

- Objective : To assess the agonistic effects on 5-HT receptors.

- Methodology : Cell-based assays were performed to measure inositol monophosphate (IP-1) formation upon receptor activation.

- Results : The compound was found to significantly stimulate IP-1 formation at 5-HT2A receptors, suggesting its role as a receptor agonist .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| Homoveratrylamine hydrochloride | Similar phenethylamine structure | Different pharmacological profile | Moderate MAO inhibition |

| 2-(3,4-Dimethoxyphenyl)ethanamine | Lacks methyl group on phenyl ring | Variability in receptor interaction | Lower potency at serotonin receptors |

| 2-(3,4-Dimethoxyphenyl)-N-methylethanamine | Additional methyl group on nitrogen | Distinct interaction dynamics | Enhanced agonistic effects at 5-HT receptors |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride, and what challenges arise in achieving high purity?

- Synthesis Steps : The synthesis typically involves alkylation of a phenolic intermediate, followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation) to form the primary amine, and subsequent salt formation with HCl.

- Challenges : Impurities may arise from incomplete reduction or side reactions during alkylation. Purification methods like recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water mobile phase) are critical. Monitor purity via NMR (¹H/¹³C) and mass spectrometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respiratory protection (e.g., P95 masks) if dust or aerosols are generated.

- Ventilation : Ensure local exhaust ventilation (fume hoods) and general room airflow.

- Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential environmental toxicity .

Q. How should researchers store this compound to ensure stability?

- Conditions : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, or acidic/basic environments.

- Stability Data : The compound is stable under ambient conditions but may degrade at temperatures >40°C or in prolonged UV exposure. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in large-scale synthesis?

- Catalysts : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve reduction efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance alkylation kinetics, while ethanol facilitates salt precipitation.

- Scale-Up Considerations : Use continuous flow reactors for controlled mixing and temperature regulation. Optimize stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to substrate) to minimize side products .

Q. What experimental approaches resolve discrepancies in stability data under varying pH conditions?

- Design : Conduct accelerated stability studies at pH 3, 7, and 10 (buffered solutions) at 40°C for 30 days. Analyze degradation products via LC-MS.

- Interpretation : Degradation at acidic pH may indicate hydrolysis of the ethanamine moiety, while alkaline conditions could destabilize the dimethoxy groups. Cross-reference with FTIR to confirm structural changes .

Q. Which analytical techniques are recommended for characterizing this compound, and how should conflicting data be interpreted?

- Techniques :

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).

- HPLC : Use a C18 column (UV detection at 254 nm) with gradient elution (acetonitrile:water, 0.1% TFA) to assess purity.

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~242 m/z).

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the phenyl ring influence reactivity compared to structural analogs?

- Reactivity Differences : The 3,4-dimethoxy-2-methyl groups enhance electron density, increasing susceptibility to electrophilic substitution. In contrast, analogs with halogen substituents (e.g., 3-bromo derivatives) exhibit slower reaction rates due to steric hindrance.

- Biological Implications : The methyl group at position 2 may improve lipid solubility, affecting membrane permeability in cellular assays .

Q. What strategies mitigate byproduct formation during amination steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.